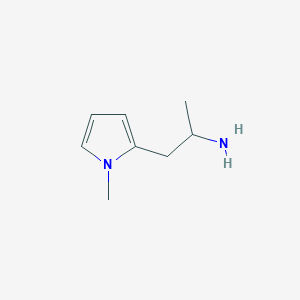![molecular formula C26H25F2N3O3S B2591391 2-{[(2,5-difluorofenil)metil]sulfanil}-N-[(furan-2-il)metil]-4-oxo-3-pentil-3,4-dihidroquinazolina-7-carboxamida CAS No. 451467-43-9](/img/structure/B2591391.png)
2-{[(2,5-difluorofenil)metil]sulfanil}-N-[(furan-2-il)metil]-4-oxo-3-pentil-3,4-dihidroquinazolina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is known for its biological activity, and is functionalized with a difluorophenyl group, a furan ring, and a sulfanyl linkage, making it a versatile molecule for research and development.
Aplicaciones Científicas De Investigación
2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its quinazoline core, which is known for its biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the difluorophenyl group, the furan ring, and the sulfanyl linkage. Key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction using a difluorophenyl halide.
Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Sulfanyl Linkage: This step typically involves the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The difluorophenyl and furan groups can enhance the compound’s binding affinity and specificity. The sulfanyl linkage may play a role in the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Difluorophenyl Compounds: Molecules containing difluorophenyl groups, known for their enhanced biological activity.
Furan Derivatives: Compounds with a furan ring, which are studied for their antimicrobial and anticancer properties.
Uniqueness
2-{[(2,5-difluorophenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of functional groups, which can provide a synergistic effect in its biological activity. The presence of the difluorophenyl group can enhance its metabolic stability, while the furan ring can improve its binding affinity to biological targets.
Propiedades
IUPAC Name |
2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N3O3S/c1-2-3-4-11-31-25(33)21-9-7-17(24(32)29-15-20-6-5-12-34-20)14-23(21)30-26(31)35-16-18-13-19(27)8-10-22(18)28/h5-10,12-14H,2-4,11,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJARZKEKJLPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
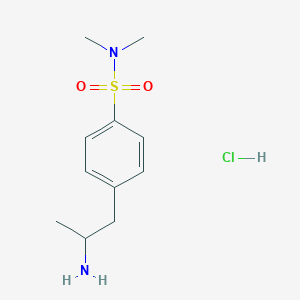
![2-ethoxy-N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide](/img/structure/B2591314.png)
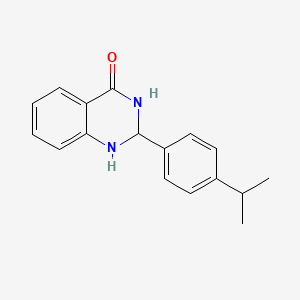
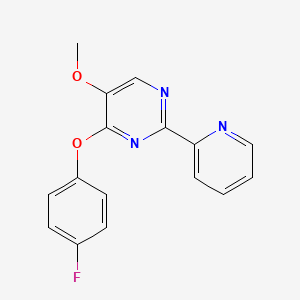
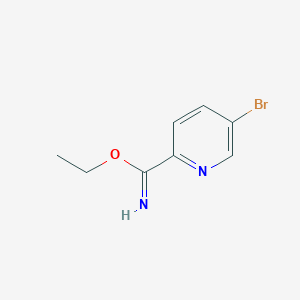



![3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid](/img/structure/B2591324.png)
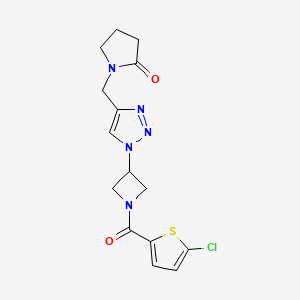
![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)
